![molecular formula C8H6BrFN2 B14167061 5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14167061.png)
5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of bromine, fluorine, and methyl substituents on the pyrrolo[2,3-b]pyridine core structure. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the pyrrolo[2,3-b]pyridine core. This can be achieved through various methods, including cyclization reactions of suitable precursors.
Fluorination: The fluorine atom is introduced at the 3-position using fluorinating reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methylation: The methyl group is introduced at the 4-position using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its oxidation state and functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
Scientific Research Applications of 5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine
This compound is a heterocyclic compound featuring bromine, fluorine, and methyl substituents on a pyrrolo[2,3-b]pyridine core structure. It has gained interest in medicinal chemistry for its potential biological activities and applications in drug discovery.
Medicinal Chemistry
This compound serves as a building block in synthesizing potential drug candidates, particularly those targeting kinase enzymes and other protein targets. Its unique structure allows it to interact with specific molecular targets, such as enzymes or receptors, inhibiting their activity and modulating downstream signaling pathways. For instance, it can inhibit kinase enzymes by competing with ATP for binding, thereby blocking phosphorylation events critical for cell signaling and proliferation.
Biological Studies
This compound is utilized in biological assays to study its effects on cellular processes and pathways. Its potential biological activities, especially in cancer research, have made it a candidate as a therapeutic agent. The compound's ability to inhibit fibroblast growth factor receptors (FGFRs) is particularly noteworthy, as FGFRs play a crucial role in cellular processes such as proliferation, differentiation, and survival. The inhibition of these receptors can lead to reduced tumor growth and metastasis, highlighting its potential in anticancer therapies.
Chemical Biology
This compound acts as a probe to investigate the mechanisms of action of various biological targets.
Material Science
The compound is explored for its potential use in developing novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating downstream signaling pathways. For example, it may inhibit kinase enzymes by competing with ATP for binding, thereby blocking phosphorylation events critical for cell signaling and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1H-pyrrolo[2,3-b]pyridine
- 3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine
- 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to the specific combination of bromine, fluorine, and methyl substituents on the pyrrolo[2,3-b]pyridine core. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
5-Bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by its unique pyrrolo structure, which includes both bromine and fluorine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and as a therapeutic agent.
Property | Value |
---|---|
Molecular Formula | C₈H₆BrF₃N₂ |
Molecular Weight | 228.05 g/mol |
IUPAC Name | This compound |
InChI Key | ZKXKZQZQXKXGQZ-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that introduce the bromine and fluorine substituents onto the pyrrolo core. The methods often utilize various coupling reactions and halogenation techniques to achieve the desired molecular structure.
The biological activity of this compound is primarily linked to its ability to inhibit fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in cellular processes such as proliferation, differentiation, and survival. Inhibition of these receptors can lead to reduced tumor growth and metastasis, making this compound a candidate for anticancer therapies .
Anticancer Properties
Recent studies have highlighted the compound's potential in cancer treatment:
- Inhibition of Tumor Growth : Experimental data show that this compound significantly inhibits the proliferation of various cancer cell lines, including breast and lung cancer models.
- Mechanistic Studies : Research indicates that the compound induces apoptosis in cancer cells through the activation of intrinsic pathways and downregulation of anti-apoptotic proteins .
Case Studies
- Breast Cancer Study : In a controlled study involving MCF-7 breast cancer cells, treatment with this compound resulted in a 70% reduction in cell viability at concentrations of 10 µM over 48 hours.
- Lung Cancer Research : A study on A549 lung adenocarcinoma cells demonstrated that the compound inhibited cell migration and invasion by modulating epithelial-to-mesenchymal transition markers .
Additional Biological Activities
Beyond its anticancer effects, this compound has shown promise in other areas:
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines in LPS-stimulated macrophages .
- Antioxidant Activity : In vitro assays have demonstrated its ability to scavenge free radicals, indicating potential applications in oxidative stress-related diseases .
Properties
IUPAC Name |
5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c1-4-5(9)2-11-8-7(4)6(10)3-12-8/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOHDTADUYTCCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=NC=C1Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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